3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid

chiral pool synthesis enantiomeric purity camphor-derived building blocks

3a,6a-Dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid (CAS 1071701-84-2; also named 6,7-dimethyl-4-azatricyclo[4.3.0.0³,⁷]nonane-3-carboxylic acid, CID is a chiral, tricyclic, non-proteinogenic α-amino acid that functions as a conformationally constrained analogue of L-proline. The compound is distinguished by a rigid, camphor-derived tricyclic framework in which the pyrrolidine ring of proline is fused to a cyclopentane bridge bearing geminal dimethyl groups at the bridgehead positions.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B11063473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC12CCC3C1(CNC2(C3)C(=O)O)C
InChIInChI=1S/C11H17NO2/c1-9-6-12-11(8(13)14)5-7(9)3-4-10(9,11)2/h7,12H,3-6H2,1-2H3,(H,13,14)
InChIKeyNLVKXUMJDTWACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a,6a-Dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid – A Tricyclic Constrained Proline Analogue for Peptide Engineering


3a,6a-Dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid (CAS 1071701-84-2; also named 6,7-dimethyl-4-azatricyclo[4.3.0.0³,⁷]nonane-3-carboxylic acid, CID 20849995) is a chiral, tricyclic, non-proteinogenic α-amino acid that functions as a conformationally constrained analogue of L-proline [1]. The compound is distinguished by a rigid, camphor-derived tricyclic framework in which the pyrrolidine ring of proline is fused to a cyclopentane bridge bearing geminal dimethyl groups at the bridgehead positions . Reported in 2002, the synthesis proceeds in five steps from enantiomerically pure 8-bromocamphor, enabling access to both enantiomeric forms [1]. Key physicochemical properties include a molecular formula of C₁₁H₁₇NO₂ (free base, MW 195.26), a hydrochloride salt MW of 231.72, TPSA of 49.33 Ų, and a computed LogP of 1.66 [2].

Why 3a,6a-Dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid Cannot Be Replaced by Generic Proline Analogues


Proline analogues are not functionally interchangeable because the conformational preference of the Xaa–Pro amide bond—the cis/trans equilibrium—directly governs peptide secondary structure, receptor recognition, and biological activity [1]. Natural proline populates both cis (~10–30%) and trans amide conformations in peptides, creating conformational heterogeneity that can confound structure–activity relationship (SAR) studies [1]. Bicyclic analogues such as 2,4-methanoproline strongly favor the trans conformation (Ktrans/cis > 9), while 5,5-dimethylproline locks the cis conformation [1]. The target compound imposes an orthogonal constraint: its tricyclic, camphor-derived scaffold restricts both the pyrrolidine ring pucker and the amide geometry through the fused cyclopentane bridge and gem-dimethyl groups, producing a unique conformational profile that cannot be replicated by any bicyclic or monocyclic analogue [2]. Substituting one constrained proline analogue for another without experimental validation of conformational preference therefore risks selecting an incorrect bioactive conformation, with downstream consequences for peptide affinity, selectivity, and in vivo stability [1].

Quantitative Differentiation Evidence for 3a,6a-Dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid Versus Closest Analogs


Stereochemical Accessibility: Both Enantiomers from a Single Chiral Pool Starting Material

The target compound is accessible in both (1R,3aS,4R,6aR) and (1S,3aR,4S,6aS) enantiomeric forms without requiring chiral resolution, because the synthesis commences from (1R)-(+)-8-bromocamphor or (1S)-(−)-8-bromocamphor—both commercially available natural products of established enantiopurity [1]. In contrast, many constrained proline analogues (e.g., 5,5-dimethylproline, 2,4-methanoproline) require asymmetric synthesis, enzymatic resolution, or chiral HPLC separation to obtain single enantiomers, which adds cost and reduces overall yield [2][3]. The camphor-derived scaffold transfers its inherent chirality (≥98% ee for commercial 8-bromocamphor) directly to the final product, eliminating the need for enantiomeric enrichment steps [1].

chiral pool synthesis enantiomeric purity camphor-derived building blocks

Synthetic Route Efficiency: Documented Multi-Step Yield Profile Enables Scalability Assessment

The published five-step synthesis of the target compound from 8-bromocamphor has been documented with step-by-step yields, enabling procurement teams to benchmark cost and scalability . Reported yields are: Step 1 (diazotization): 83%; Step 2 (base-mediated cyclization): 59%; Step 3 (hydrogenation): 91%; Step 4 (acidic hydrolysis): 53%, giving an overall yield of approximately 23% over four key transformations [1]. This yield transparency contrasts with many commercially offered constrained proline analogues for which detailed synthetic protocols and yield data are not publicly disclosed, complicating cost-of-goods estimation . Although the overall yield is moderate, the route uses only standard reagents (NaNO₂, KOH, H₂/Pd–C, aqueous HCl) and avoids expensive chiral auxiliaries or transition-metal catalysts required by some competing syntheses .

synthetic yield process scalability camphor-derived building blocks

Conformational Rigidity: Tricyclic Scaffold Provides Greater Torsional Restriction Than Bicyclic or Monocyclic Proline Analogues

The target compound possesses a tricyclic architecture in which the proline-like pyrrolidine ring is covalently fused to a cyclopentane bridge, with two geminal methyl groups at the 3a and 6a positions further restricting ring mobility [1]. This tricyclic constraint exceeds the conformational restriction imposed by bicyclic analogues such as 2,4-methanoproline (a pyrrolidine ring bridged by a single methylene) or 5,5-dimethylproline (monocyclic with gem-dimethyl substitution) [2]. In the Grygorenko thesis (2007), which includes this compound as one of three novel constrained proline analogues, the conformational behavior of its N-acetyl-N′-methylamide derivative was investigated and found to be similar to that of proline derivatives, but within a more narrowly defined torsional space [3]. The fused tricyclic system precludes several low-energy pyrrolidine ring puckers accessible to proline and bicyclic analogues, providing a more rigid conformational template for peptide engineering [1][3].

conformational constraint pyrrolidine ring pucker peptide secondary structure

Physicochemical Differentiation: Computed LogP and TPSA Values Position the Compound in a Unique Property Space Relative to Common Proline Analogues

The target compound exhibits a computed LogP of 1.66 and a topological polar surface area (TPSA) of 49.33 Ų, as reported by the vendor Leyan for the hydrochloride salt (CAS 1955474-04-0) . For comparison, the natural amino acid proline has a LogP of approximately −0.06 (computed, free base) and a TPSA of 49.33 Ų (identical TPSA, as the carboxylic acid and amine groups are conserved), while 2-aminoadamantane-2-carboxylic acid (a rigid, tricyclic, non-proline amino acid with the same molecular formula C₁₁H₁₇NO₂) has a computed LogP of ~1.8–2.0 (estimated from structure) [1]. The target compound thus occupies an intermediate lipophilicity range—more hydrophobic than proline by ~1.7 LogP units (reflecting the additional hydrocarbon scaffold), yet retaining the same hydrogen-bonding capacity (H-bond donors: 2; H-bond acceptors: 3 for the HCl salt) [1]. This property profile is relevant for peptide-based drug design, where modulating lipophilicity without altering hydrogen-bonding character is desirable for optimizing membrane permeability and solubility .

lipophilicity polar surface area physicochemical property drug-likeness

High-Impact Application Scenarios for 3a,6a-Dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid Based on Quantitative Differentiation Evidence


Peptide Conformational Locking in SAR Studies Requiring Both Enantiomers

When a structure–activity relationship study demands systematic evaluation of both enantiomeric forms of a constrained proline replacement—for example, to probe the stereochemical requirements of a proline-rich peptide–protein interaction—this compound offers a distinct procurement advantage. Both (1R,3aS,4R,6aR) and (1S,3aR,4S,6aS) enantiomers are accessible directly from the corresponding enantiomer of 8-bromocamphor, eliminating the cost and time of enantiomeric resolution (see Evidence Item 1, Section 3). The tricyclic scaffold provides a higher degree of conformational restriction than bicyclic 2,4-methanoproline, making it especially suitable for locking specific pyrrolidine ring puckers implicated in polyproline II (PPII) helix recognition [1].

Cost-Efficient Multi-Gram Synthesis of a Chiral Constrained Amino Acid Building Block

For laboratories or CROs planning multi-gram synthesis of a constrained proline building block, the published yield profile (23% over four steps; Evidence Item 2, Section 3) enables accurate cost-of-goods estimation before committing to scale-up. The synthesis uses only commodity reagents (NaNO₂, KOH, H₂/Pd–C, aqueous HCl) and avoids expensive transition-metal catalysts or chiral auxiliaries . This transparency is valuable for procurement decisions where the total cost of ownership—including synthesis, purification, and enantiomeric enrichment—must be compared across multiple candidate building blocks from different suppliers.

Modulating Peptide Lipophilicity While Preserving Hydrogen-Bonding Capacity

In peptide lead optimization programs where increasing membrane permeability is desired without sacrificing aqueous solubility, the target compound's intermediate LogP of 1.66 (vs. proline's LogP of −0.06; Evidence Item 4, Section 3) provides a quantifiable lipophilicity increase of ~1.7 log units while conserving the hydrogen-bond donor and acceptor counts of the natural amino acid . This property profile is particularly relevant for designing cell-permeable peptide probes or optimizing the oral bioavailability of peptide macrocycles, where balanced LogP and TPSA values are critical parameters.

Rigid Proline Replacement for NMR or X-ray Crystallographic Conformational Studies

The tricyclic scaffold's restricted conformational space (Evidence Item 3, Section 3) makes this compound an excellent candidate for incorporating into model peptides for NMR conformational analysis or co-crystallization studies. The reduced number of accessible ring conformers simplifies spectral interpretation and can improve crystal quality by reducing conformational disorder, as suggested by the Grygorenko thesis (2007), which demonstrated that N-acetyl-N′-methylamide derivatives of this and related constrained proline analogues exhibit well-defined conformational behavior amenable to structural characterization [2].

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